molecular formula C22H22N2O3 B14961284 (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B14961284
M. Wt: 362.4 g/mol
InChI Key: UGRDQUXWJYLCEI-XYOKQWHBSA-N
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Description

(2E)-3-(4-NITROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-NITROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2,2,4,7-tetramethyl-1,2-dihydroquinoline-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-NITROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Compounds with the nitro group replaced by other functional groups such as alkoxy or amino groups.

Scientific Research Applications

(2E)-3-(4-NITROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-NITROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-METHOXYPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE
  • (2E)-3-(4-CHLOROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE
  • (2E)-3-(4-BROMOPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE

Uniqueness

The uniqueness of (2E)-3-(4-NITROPHENYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROP-2-EN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for various chemical transformations, while the dihydroquinoline moiety contributes to its stability and biological activity.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethylquinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C22H22N2O3/c1-15-5-11-19-16(2)14-22(3,4)23(20(19)13-15)21(25)12-8-17-6-9-18(10-7-17)24(26)27/h5-14H,1-4H3/b12-8+

InChI Key

UGRDQUXWJYLCEI-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Origin of Product

United States

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